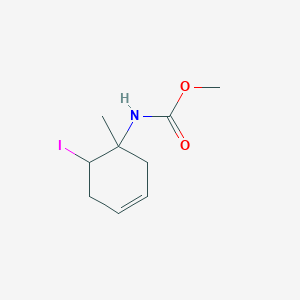
methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities and chemical properties .
Vorbereitungsmethoden
The synthesis of methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 6-iodo-1-methylcyclohex-3-en-1-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under mild conditions, and the product is purified through recrystallization or chromatography .
Industrial production methods for carbamates often involve the use of carbamoyl chlorides or isocyanates as intermediates. These intermediates react with alcohols or amines to form the desired carbamate compounds. The process is usually carried out in a controlled environment to ensure high yield and purity .
Analyse Chemischer Reaktionen
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide .
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the carbamate group can yield amines.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles to form different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
In medicine, carbamates are known for their use as pesticides and pharmaceuticals. They exhibit a range of biological activities, including antiviral, anticancer, and antimicrobial properties. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Wirkmechanismus
The mechanism of action of methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate involves its interaction with specific molecular targets. Carbamates typically exert their effects by inhibiting enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects .
The compound may also interact with other molecular pathways, depending on its specific structure and functional groups. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate can be compared with other carbamate compounds such as methyl carbamate, ethyl carbamate, and phenyl carbamate. These compounds share similar chemical properties but differ in their biological activities and applications .
Methyl carbamate: Used as a pesticide and in the synthesis of pharmaceuticals.
Ethyl carbamate: Known for its use in the production of polyurethane foams.
Phenyl carbamate: Studied for its potential as an enzyme inhibitor and in drug development.
The unique structure of this compound, particularly the presence of the iodine atom and the cyclohexene ring, distinguishes it from other carbamates and contributes to its specific chemical and biological properties .
Eigenschaften
CAS-Nummer |
20646-84-8 |
|---|---|
Molekularformel |
C9H14INO2 |
Molekulargewicht |
295.12 g/mol |
IUPAC-Name |
methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate |
InChI |
InChI=1S/C9H14INO2/c1-9(11-8(12)13-2)6-4-3-5-7(9)10/h3-4,7H,5-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
JMWWGCUDULNSNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=CCC1I)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
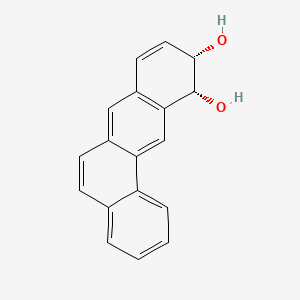

![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
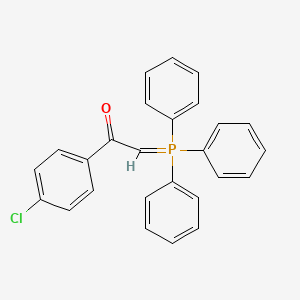
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
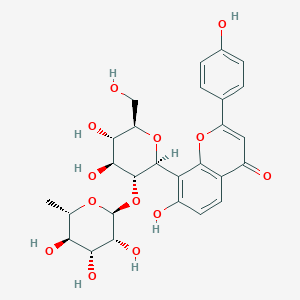
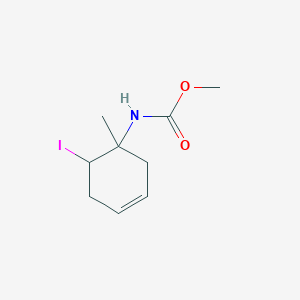
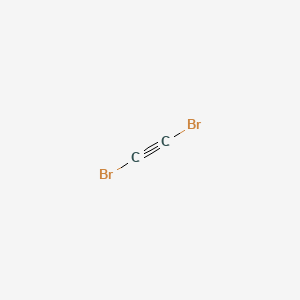
![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)
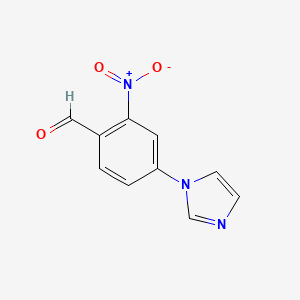
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
